Cas no 1500648-76-9 (2-amino-4-(cyclopropylmethoxy)butanoic acid)

2-Amino-4-(cyclopropylmethoxy)butanoic acid is a non-proteinogenic amino acid derivative characterized by its cyclopropylmethoxy side chain, which imparts unique steric and electronic properties. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its structural features, including the cyclopropyl group, enhance metabolic stability and conformational rigidity, making it useful for probing enzyme-substrate interactions or designing novel therapeutics. The amino and carboxyl functional groups provide versatile sites for further derivatization, facilitating its incorporation into more complex architectures. Suitable for controlled reactions under standard conditions, it offers synthetic flexibility while maintaining high purity and consistency.
2-amino-4-(cyclopropylmethoxy)butanoic acid structure
1500648-76-9 structure
Product Name:2-amino-4-(cyclopropylmethoxy)butanoic acid
CAS No:1500648-76-9
MF:C8H15NO3
MW:173.209602594376
CID:5833394
PubChem ID:63039873
Update Time:2025-06-13

2-amino-4-(cyclopropylmethoxy)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-(cyclopropylmethoxy)butanoic acid
    • EN300-1299738
    • AKOS012339303
    • 1500648-76-9
    • Inchi: 1S/C8H15NO3/c9-7(8(10)11)3-4-12-5-6-1-2-6/h6-7H,1-5,9H2,(H,10,11)
    • InChI Key: KJSOOAAFTWXFLV-UHFFFAOYSA-N
    • SMILES: O(CCC(C(=O)O)N)CC1CC1

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 72.6Ų

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2-amino-4-(cyclopropylmethoxy)butanoic acid Related Literature

Additional information on 2-amino-4-(cyclopropylmethoxy)butanoic acid

Comprehensive Overview of 2-amino-4-(cyclopropylmethoxy)butanoic acid (CAS No. 1500648-76-9)

2-amino-4-(cyclopropylmethoxy)butanoic acid (CAS No. 1500648-76-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemical research. This compound, characterized by its unique cyclopropylmethoxy moiety and amino acid backbone, serves as a valuable building block in the synthesis of novel pharmaceuticals and bioactive molecules. Its structural features make it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for custom amino acid derivatives like 2-amino-4-(cyclopropylmethoxy)butanoic acid has surged due to their applications in peptide synthesis and small molecule therapeutics. Researchers are increasingly exploring its potential in neurological disorders and metabolic diseases, aligning with current trends in precision medicine. The compound's cyclopropyl group enhances its metabolic stability, a critical factor in drug design and pharmacokinetics.

The synthesis of 2-amino-4-(cyclopropylmethoxy)butanoic acid involves multi-step organic reactions, including protection-deprotection strategies and selective functionalization. Its chirality and stereochemical purity are of paramount importance, as these attributes directly influence its biological activity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure its quality and consistency, meeting the stringent standards of pharmaceutical intermediates.

From an industrial perspective, 2-amino-4-(cyclopropylmethoxy)butanoic acid is produced under Good Manufacturing Practices (GMP) to cater to the needs of contract research organizations (CROs) and biotech startups. Its scalability and reproducibility are key factors driving its adoption in high-throughput screening and combinatorial chemistry. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) makes it a versatile tool for peptide-based drug development.

Emerging trends in AI-driven drug discovery have further highlighted the relevance of 2-amino-4-(cyclopropylmethoxy)butanoic acid. Computational models frequently utilize its structural data to predict bioactivity and binding affinity, addressing common queries such as "How do amino acid derivatives improve drug efficacy?" or "What are the latest advancements in cyclopropyl-containing therapeutics?" These questions reflect the growing intersection of cheminformatics and molecular biology.

Environmental and regulatory considerations also play a role in the compound's applications. Its low toxicity profile and biodegradability align with the principles of green chemistry, making it a sustainable choice for eco-friendly pharmaceutical production. Researchers are actively investigating its structure-activity relationships (SAR) to optimize its performance while minimizing ecological impact.

In conclusion, 2-amino-4-(cyclopropylmethoxy)butanoic acid (CAS No. 1500648-76-9) represents a cutting-edge solution for modern drug development. Its multifaceted applications, from targeted therapy to computational drug design, underscore its importance in the evolving landscape of life sciences. As innovation continues, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing personalized medicine.

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